molecular formula C20H18N2OS B5775766 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide

4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide

Cat. No. B5775766
M. Wt: 334.4 g/mol
InChI Key: NNPXFRFECJHVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as PTPMT1 inhibitor and is used in the study of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of PTPMT1 inhibitor involves the inhibition of the enzyme PTPMT1, which is involved in the regulation of cellular metabolism and energy production. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. Additionally, it has been found to regulate the activity of insulin receptors, leading to improved glucose metabolism in diabetic patients.
Biochemical and Physiological Effects:
PTPMT1 inhibitor has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and regulate glucose metabolism. Additionally, it has been shown to improve mitochondrial function and reduce oxidative stress, making it a potential therapeutic agent for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PTPMT1 inhibitor in lab experiments is its ability to selectively target cancer cells, leading to minimal side effects. Additionally, it has been found to be effective in low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of PTPMT1 inhibitor. One area of research is the development of more potent and selective inhibitors, which can be used for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other areas of research. Finally, clinical trials are needed to determine the safety and efficacy of PTPMT1 inhibitor in humans.
In conclusion, 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its ability to selectively target cancer cells and regulate glucose metabolism make it a valuable tool for the study of various diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.

Synthesis Methods

The synthesis of 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzonitrile with phenylthiomethylpyridine in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

PTPMT1 inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to play a role in the regulation of insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes.

properties

IUPAC Name

4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-20(22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-24-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXFRFECJHVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide

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